Carbenicillin disodium

Description

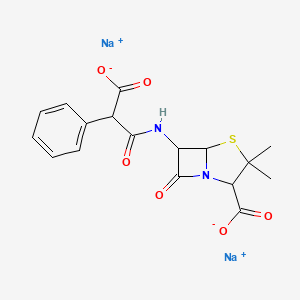

Carbenicillin disodium (C₁₇H₁₆N₂O₆SNa₂, MW: 422.36) is a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal activity against Gram-negative and some Gram-positive bacteria . It belongs to the β-lactam class and inhibits bacterial cell wall synthesis by acylating penicillin-sensitive transpeptidases, thereby preventing peptidoglycan cross-linking . Unlike ampicillin, carbenicillin contains a carboxyl group on the α-carbon of the benzyl side chain, enhancing its penetration through the outer membrane of Gram-negative pathogens like Pseudomonas aeruginosa .

Clinically, this compound is administered intravenously or intramuscularly (20–40 g/day) to achieve serum concentrations of 100–400 µg/mL, critical for treating severe infections such as urinary tract infections, sepsis, and nosocomial pneumonia . However, its instability in acidic conditions limits oral bioavailability, necessitating parenteral administration . Common adverse effects include hypokalemic alkalosis (due to renal tubular non-reabsorbable anion effects), gastrointestinal disturbances, and hypersensitivity reactions .

Properties

IUPAC Name |

disodium;6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYJTGSCYUUYAL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2Na2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 6-Aminopenicillanic Acid (6-APA) and Silanized Agents

A patented method (CN101469002A) outlines a scalable industrial process for this compound synthesis. The procedure begins with the reaction of 6-APA and a silanizing agent (e.g., hexamethyldisilazane) in ethyl acetate under stirring. This step protects reactive hydroxyl and amino groups, enhancing the stability of intermediates. Subsequently, 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-diketone is added to introduce the carboxybenzyl moiety.

Following the coupling reaction, water and an alkaline solution (e.g., sodium bicarbonate) are introduced to adjust the pH to 5.0–8.5, facilitating phase separation. The aqueous phase is collected and acidified to pH 1.0–4.0 with hydrochloric acid, prompting the precipitation of carbenicillin free acid. This crude product is dissolved in ethyl acetate, treated with activated carbon to remove impurities, and filtered. Finally, sodium iso-octoate is added to the filtrate to precipitate this compound, which is washed with acetone and vacuum-dried.

Key Advantages:

Alternative Route Using Indanilic Hemyster Intermediates

A Spanish patent (ES8201586A1) describes an alternative synthesis starting with indanilic hemyester of phenylmalonic acid. This intermediate reacts with pivaloyl chloride in dichloromethane or carbon tetrachloride at –15°C to –10°C, forming a mixed anhydride. The reaction mixture is then treated with a trimethylsilyl ester of 6-APA, enabling nucleophilic acyl substitution. After solvent evaporation, the product is purified via recrystallization or chromatography.

Critical Reaction Parameters:

-

Low temperatures (–15°C to –10°C) prevent side reactions and enhance anhydride stability.

-

Trimethylsilyl protection of 6-APA improves solubility in nonpolar solvents.

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Ethyl acetate and dichloromethane are preferred solvents due to their ability to dissolve both hydrophobic intermediates and hydrophilic byproducts. Ethyl acetate’s higher boiling point (77°C) facilitates reflux conditions, while dichloromethane’s low boiling point (40°C) enables energy-efficient cooling.

pH-Dependent Phase Separation

Precise pH control during aqueous workup is critical for isolating carbenicillin free acid. Acidification below pH 4.0 ensures complete precipitation, whereas alkaline conditions (pH 8.5) favor the dissolution of unreacted starting materials.

Purification and Isolation Techniques

Activated Carbon Treatment

Crude carbenicillin free acid is dissolved in ethyl acetate and stirred with activated carbon to adsorb colored impurities and residual silanizing agents. Filtration through a celite bed enhances clarity.

Sodium Iso-Octoate Precipitation

The addition of sodium iso-octoate to the ethyl acetate filtrate displaces the free acid’s protons, forming the disodium salt. This step achieves >95% purity, as confirmed by HPLC.

Laboratory-Scale Preparation of Stock Solutions

For research applications, this compound is reconstituted as a 50 mg/mL stock solution:

-

Dissolution: 5 g of this compound is dissolved in 100 mL of sterile distilled water.

-

Filtration: The solution is sterilized through a 0.22 µm membrane filter to remove particulate contaminants.

-

Storage: Aliquots are stored at –20°C, retaining stability for six months.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Hydrolysis and Stability Profile

Carbenicillin disodium undergoes hydrolysis under specific conditions, influencing its bioavailability and stability:

-

Acidic Hydrolysis : Exposure to pH 2.0 (simulated gastric juice) for 1 hour at 37°C results in no detectable degradation of this compound, unlike benzylpenicillin or this compound’s ester derivatives (e.g., carbenicillin indanyl sodium), which degrade rapidly under the same conditions .

-

Thermal Degradation : Heating this compound releases toxic gases (e.g., nitrogen oxides, sulfur oxides) .

Table 1: Stability of this compound vs. Derivatives

| Condition | This compound Stability | Carbenicillin Indanyl Sodium Stability |

|---|---|---|

| pH 2.0, 1 hr at 37°C | Stable | Hydrolyzes to carbenicillin |

| Aqueous solution (24 hr) | Stable | Partial hydrolysis in synthetic media |

Acylation Reactions with Aminoglycosides

This compound reacts with aminoglycoside antibiotics via nucleophilic attack on its β-lactam ring, forming inactive acylated derivatives :

-

Reaction Sites :

-

Impact on Bioactivity :

Table 2: Reaction Outcomes with Selected Aminoglycosides

| Aminoglycoside | Carbenicillin Equivalents Reacted | Bioactivity Post-Reaction |

|---|---|---|

| Kanamycin A | 1 | None |

| Tobramycin | 1 | None |

| Amikacin | 2 | None |

Binding to Bacterial Transpeptidases

This compound inhibits bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), specifically transpeptidases:

-

Mechanism : The β-lactam ring reacts with the active-site serine residue of PBPs, irreversibly inhibiting peptidoglycan crosslinking .

-

Spectrum : More effective against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Proteus spp.) due to enhanced penetration through outer membranes .

Reactivity in Biological Media

-

Serum and Urine Metabolism : In vivo, this compound remains intact in serum and urine, with no detectable degradation within 1 hour post-administration .

-

Synergistic Effects : While unstable in combination with aminoglycosides, sequential administration shows synergistic antibacterial effects against resistant strains .

Structural Reactivity and Modifications

-

Esterification : Conversion to lipophilic esters (e.g., carbenicillin indanyl sodium) enhances binding to Gram-positive bacteria (e.g., Staphylococcus aureus) by improving cell wall penetration .

-

pH-Dependent Ionization : The carboxyl groups in its structure render it highly water-soluble, stabilizing it in neutral to alkaline conditions .

Key Research Findings

Scientific Research Applications

Microbiological Applications

Selective Agent in Cell Culture

Carbenicillin disodium is widely used in microbiology as a selective agent in cell culture and plasmid-based cloning experiments. It inhibits bacterial cell wall synthesis by targeting transpeptidases, leading to cell death in susceptible bacteria. This property makes it particularly useful for selecting transformed cells that carry plasmids with a carbenicillin resistance gene. Non-transformed cells are eliminated in the presence of carbenicillin, ensuring that only those with the plasmid survive .

Contamination Prevention

In laboratory settings, carbenicillin is employed to prevent bacterial contamination in cell cultures. Its stability in aqueous solutions allows it to maintain effective concentrations over time, reducing the risk of contamination from unwanted bacterial colonies . This is crucial for maintaining the purity of cell lines used in research.

Clinical Applications

Treatment of Pseudomonas Infections

this compound has been effectively used in treating infections caused by Pseudomonas aeruginosa. A study published in JAMA reported a 91% success rate in treating 59 infections with carbenicillin. The drug demonstrated minimal resistance development among strains during therapy, making it a reliable option for managing serious infections, especially in immunocompromised patients .

Synergistic Effects with Other Antibiotics

Carbenicillin is often used in combination with other antibiotics, such as gentamicin sulfate, to enhance efficacy against resistant strains of bacteria. This synergistic approach can lead to improved outcomes in treating severe infections .

Agricultural Applications

Regulation of Bacterial Growth in Plants

In agricultural biotechnology, this compound is utilized to regulate bacterial growth during plant tissue culture processes. It helps maintain low regeneration frequencies by inhibiting bacterial contaminants that could compromise plant regeneration efforts .

Genetic Transformation

Carbenicillin serves as a selective agent in genetic transformation protocols for plants. It allows researchers to select for AmpR transformed cells, facilitating the study of gene function and expression in plant systems .

Research Applications

Molecular Biology Research

In molecular biology, this compound is preferred over other antibiotics like ampicillin due to its greater stability and effectiveness against a broader range of bacteria. It is commonly used in preparing Luria-Bertani (LB) agar plates and media for bacterial culture and cloning experiments .

Case Studies

- A case study involving the use of this compound highlighted its role in reducing the incidence of fatal infections caused by Pseudomonas species among leukemia patients from 31% to 8% following its introduction as a treatment option .

- Another research project demonstrated the successful application of carbenicillin in maintaining the purity of genetically modified organisms (GMOs) during laboratory experiments, showcasing its importance in genetic engineering and biotechnology .

Mechanism of Action

Targets: Carbenicillin interferes with bacterial cell wall synthesis.

Stability: It is more stable than ampicillin due to slower breakdown by beta-lactamase.

Satellite Colonies: It reduces satellite colony growth during prolonged incubations.

Comparison with Similar Compounds

Ticarcillin Disodium

- Structural Difference : Ticarcillin replaces the phenyl group in carbenicillin with a thienyl moiety, forming an isostere .

- Antimicrobial Spectrum: Similar to carbenicillin but exhibits 2–4× greater activity against P. aeruginosa . Both lack efficacy against Klebsiella spp., but newer analogues like azlocillin address this gap .

- Stability : Like carbenicillin, ticarcillin is acid-labile and requires parenteral administration .

Azlocillin Sodium

- Advantage : Broader activity against Klebsiella and enhanced anti-pseudomonal potency compared to carbenicillin .

- Mechanism : Retains β-lactamase sensitivity but shows improved binding to penicillin-binding proteins (PBPs) in resistant strains .

Prodrug Derivatives

Carbenicillin Indanyl Sodium

- Purpose : Acid-stable prodrug for oral administration.

- Stability : At pH 2.0, 61% of carbenicillin disodium degrades within 6 hours, whereas the indanyl ester degrades only 21% under the same conditions .

- Efficacy : Hydrolyzes to active carbenicillin in the small intestine, achieving therapeutic plasma levels for urinary tract infections .

TEG-Carbenicillin

- Design : Tetraethyleneglycol diester prodrug with enhanced acid stability.

- Performance : At pH 4.5, 41% of this compound degrades in 26 hours vs. negligible degradation for TEG-carbenicillin .

- Antimicrobial Activity : Retains potency comparable to carbenicillin against E. coli and S. aureus .

Pharmacokinetic and Adverse Effect Profiles

Synergistic Combinations

This compound demonstrates synergy with aminoglycosides (e.g., gentamicin) and polymyxins against P. aeruginosa, reducing required doses and toxicity risks . For example, combining carbenicillin (100 µg/mL) with gentamicin (2 µg/mL) lowers the minimum inhibitory concentration (MIC) by 8-fold .

Research Findings and Clinical Implications

- Hypokalemia Mechanism: Carbenicillin acts as a non-reabsorbable anion in the renal tubule, increasing distal nephron electronegativity and promoting potassium/hydrogen secretion .

- Stability Optimization : Prodrugs like TEG-carbenicillin and indanyl esters mitigate acid lability, enabling oral use .

- Resistance Trends : Carbenicillin’s β-lactamase susceptibility has driven the development of β-lactamase-stable analogues (e.g., azlocillin) .

Biological Activity

Carbenicillin disodium is a semi-synthetic β-lactam antibiotic that exhibits broad-spectrum antibacterial activity, particularly against gram-negative bacteria. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H16N2Na2O6S

- Molecular Weight : 422.4 g/mol

- CAS Number : 4800-94-6

This compound is characterized by its polar structure, which enhances its solubility in water, making it suitable for intravenous administration. The compound's structure is similar to that of penicillin, allowing it to function effectively as an antibiotic .

Carbenicillin exerts its antibacterial effects primarily by interfering with the synthesis of bacterial cell walls. It achieves this through the following mechanisms:

- Inhibition of Transpeptidation : Carbenicillin binds to penicillin-binding proteins (PBPs), inhibiting their function. This prevents the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis .

- Bactericidal Activity : The disruption of cell wall synthesis results in the bactericidal effect, particularly effective against susceptible strains of bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Proteus species .

Spectrum of Activity

This compound has demonstrated significant activity against various microorganisms:

| Microorganism | Activity |

|---|---|

| Pseudomonas aeruginosa | Strong |

| Escherichia coli | Moderate |

| Proteus mirabilis | Moderate |

| Enterobacter species | Moderate |

| Enterococci (S. faecalis) | Moderate |

The compound is particularly noted for its antipseudomonal activity, making it a valuable option in treating infections caused by resistant strains .

Clinical Applications

This compound is primarily used in the treatment of:

- Urinary Tract Infections : Effective against strains such as E. coli and Proteus species.

- Pneumonia and Other Respiratory Infections : Particularly in patients with compromised immune systems or those infected with Pseudomonas species.

Case Study: Carbenicillin-Associated Hypokalemic Alkalosis

A significant clinical observation involves a 61-year-old female patient who developed hypokalemia and metabolic alkalosis during intravenous administration of this compound. This case highlighted the potential side effects associated with high doses of carbenicillin, emphasizing the need for monitoring electrolyte levels during treatment .

Pharmacokinetics

- Absorption : Rapidly absorbed from the gastrointestinal tract with an oral bioavailability of 30-40%.

- Protein Binding : Approximately 30-60%.

- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.

Resistance Mechanisms

Despite its efficacy, resistance to carbenicillin can occur through various mechanisms:

- β-Lactamase Production : Some bacteria produce enzymes that can hydrolyze the β-lactam ring, rendering the antibiotic ineffective.

- Altered PBPs : Mutations in penicillin-binding proteins can decrease the binding affinity of carbenicillin.

Q & A

Q. What are the recommended protocols for assessing the purity and stability of Carbenicillin disodium in experimental settings?

To ensure reliability, researchers should follow analytical protocols aligned with pharmacopeial standards (e.g., USP). Key parameters include:

- Chromatographic purity : Use HPLC to verify ≥92% purity, as demonstrated in Certificate of Analysis (CoA) data .

- Moisture content : Measure via Karl Fischer titration (target ≤6.0%) to prevent hydrolysis .

- pH stability : Prepare solutions in pH 6.5–8.0 buffers and monitor degradation spectrophotometrically over time .

- Storage : Store lyophilized powder at -20°C, protected from light, to maintain potency beyond 24 months .

Q. How does this compound inhibit bacterial cell wall synthesis, and what experimental methods validate its mechanism?

Carbenicillin acylates penicillin-binding proteins (PBPs), specifically targeting the transpeptidase domain, which prevents peptidoglycan cross-linking. Methodological validation includes:

- β-lactamase resistance assays : Compare MICs against β-lactamase-producing Pseudomonas aeruginosa versus non-producing strains .

- Time-kill kinetics : Quantify bactericidal activity in nutrient broth cultures using colony-forming unit (CFU) counts over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across buffer systems?

Contradictions often arise from variations in ionic strength, temperature, and pH. A systematic approach includes:

- Buffer screening : Test solubility in phosphate-buffered saline (PBS), Tris-HCl, and HEPES at 25°C and 37°C .

- Dynamic light scattering (DLS) : Monitor aggregation in real time to distinguish true solubility from colloidal dispersion .

- Cross-reference literature : Prioritize studies specifying anhydrous vs. hydrated salt forms, as water content impacts solubility .

Q. What strategies optimize this compound concentrations in plant tissue culture to balance antimicrobial efficacy and cytotoxicity?

- Dose-response assays : Titrate concentrations (50–500 µg/mL) in Arabidopsis callus cultures, assessing bacterial inhibition via CFU counts and phytotoxicity via chlorophyll retention .

- Comparative analogs : Substitute with ticarcillin (a carboxypenicillin with higher β-lactamase stability) in parallel experiments to identify lower cytotoxic thresholds .

Q. How can researchers validate the identity of novel this compound derivatives during synthetic modification?

- Spectroscopic profiling : Use H/C NMR to confirm β-lactam ring integrity and sodium counterion presence .

- Mass spectrometry : Compare observed molecular ions ([M+Na] at m/z 422.36) with theoretical values .

- Bioactivity correlation : Test synthetic analogs against reference strains (e.g., E. coli ATCC 25922) to ensure retained bactericidal activity .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria guide research questions on this compound’s environmental impact in agricultural runoff?

- Feasible : Collect soil/water samples from farms using Carbenicillin in livestock, leveraging LC-MS/MS for residue quantification .

- Novel : Investigate horizontal gene transfer of β-lactam resistance genes in soil microbiota via metagenomic sequencing .

- Ethical : Adhere to institutional guidelines for environmental sampling and data sharing .

Q. What experimental controls are essential when studying this compound’s impact on microbial community dynamics?

- Negative controls : Use sterile culture media + Carbenicillin to rule out abiotic degradation .

- Positive controls : Include ampicillin (a related β-lactam) to benchmark resistance development .

- Sham-treated cohorts : Treat parallel cultures with heat-inactivated Carbenicillin to isolate antibiotic-specific effects .

Data Analysis and Reporting

Q. How should researchers address pH-dependent degradation kinetics of this compound in long-term storage studies?

- Kinetic modeling : Fit degradation data (e.g., UV-Vis absorbance at 257 nm) to first-order rate equations, deriving (time to 90% potency) at pH 4.0, 7.4, and 9.0 .

- Arrhenius plots : Accelerate stability studies at 40°C, 50°C, and 60°C to predict shelf-life under recommended storage conditions .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound in eukaryotic cell lines?

- Nonlinear regression : Calculate IC values using four-parameter logistic models (e.g., GraphPad Prism) .

- ANOVA with post-hoc tests : Compare viability (via MTT assay) across concentrations, adjusting for multiple comparisons .

Cross-Disciplinary Applications

Q. How can this compound be integrated into studies of horizontal gene transfer in synthetic biology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.